molecular formula C18H22N2O B5158873 N-(3-methylphenyl)-N'-(4-phenylbutyl)urea

N-(3-methylphenyl)-N'-(4-phenylbutyl)urea

Cat. No. B5158873
M. Wt: 282.4 g/mol
InChI Key: QTPSETXAOYTONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-N'-(4-phenylbutyl)urea is a chemical compound that is commonly referred to as MPBU. It is a urea derivative that has shown promise in various scientific research applications.

Mechanism of Action

The mechanism of action of MPBU involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division. MPBU binds to tubulin and prevents it from polymerizing, which in turn inhibits cell division. This mechanism of action is what makes MPBU effective against cancer cells.
Biochemical and Physiological Effects
MPBU has been found to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, which is a phase of the cell cycle where DNA replication and cell division occur. MPBU has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells. ROS are molecules that can cause damage to cells and DNA. By increasing the levels of ROS, MPBU can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPBU in lab experiments is that it is relatively easy to synthesize. It is also effective against a wide range of cancer cells, making it a versatile tool for cancer research. However, one of the limitations of using MPBU is that it can be toxic to normal cells at high concentrations. This can make it difficult to use in vivo experiments.

Future Directions

There are several future directions for research on MPBU. One area of research could be to investigate the potential of MPBU as a combination therapy with other cancer drugs. Another area of research could be to explore the use of MPBU in other diseases, such as neurodegenerative diseases. Additionally, further studies could be done to investigate the toxicity of MPBU and to develop more effective delivery methods for in vivo experiments.
Conclusion
In conclusion, MPBU is a urea derivative that has shown promise in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, which makes it effective against cancer cells. MPBU has several biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for research on MPBU, and further studies could lead to the development of new cancer therapies and treatments for other diseases.

Synthesis Methods

The synthesis of MPBU involves the reaction of 3-methylbenzoyl isocyanate with 4-phenylbutylamine. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure MPBU. The synthesis of MPBU is relatively simple and can be done in a laboratory setting.

Scientific Research Applications

MPBU has been shown to have potential in various scientific research applications. One of its primary uses is in the field of cancer research. MPBU has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. MPBU has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

1-(3-methylphenyl)-3-(4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-15-8-7-12-17(14-15)20-18(21)19-13-6-5-11-16-9-3-2-4-10-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSETXAOYTONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Methylphenyl)-3-(4-phenylbutyl)urea

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